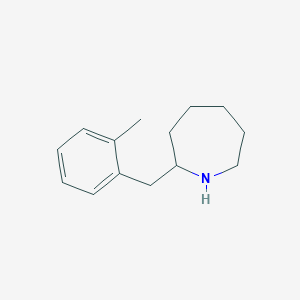

2-(2-Methylbenzyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methylbenzyl)azepane is an organic compound that belongs to the class of cyclic amines. It features a seven-membered ring containing one nitrogen atom and a 2-methylbenzyl substituent. This compound is a colorless liquid that is soluble in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzyl)azepane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical methodology involves the use of palladium-catalyzed reactions under mild conditions, which allows for the formation of non-fused N-aryl azepane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes. These processes often include the use of custom synthesis and procurement methods to ensure the availability of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylbenzyl)azepane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-Methylbenzyl)azepane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a novel inhibitor in biological studies.

Industry: It is used in the production of pharmaceuticals and other high-value materials

Wirkmechanismus

The mechanism of action of 2-(2-Methylbenzyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2-Methylbenzyl)azepane include:

Azepane: A seven-membered ring with a nitrogen atom.

Oxepane: A seven-membered ring with an oxygen atom.

Silepane: A seven-membered ring with a silicon atom.

Phosphepane: A seven-membered ring with a phosphorus atom.

Thiepane: A seven-membered ring with a sulfur atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .

Biologische Aktivität

Overview of 2-(2-Methylbenzyl)azepane

Chemical Structure and Properties

this compound is a cyclic amine with a seven-membered ring structure containing a nitrogen atom. The presence of the 2-methylbenzyl group contributes to its hydrophobic character, which can influence its biological interactions and pharmacokinetics.

Biological Activity

1. Pharmacological Potential

- Neuroactive Properties : Compounds with azepane structures often exhibit neuroactive properties. They may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, potentially influencing mood and behavior.

- Antidepressant Activity : Some azepane derivatives have been studied for their potential antidepressant effects, possibly through modulation of monoamine neurotransmitters.

2. Antimicrobial Activity

- Bacterial Inhibition : Preliminary studies suggest that azepane derivatives may possess antimicrobial properties, inhibiting the growth of various bacterial strains. This could be due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

3. Cancer Research

- Cytotoxic Effects : Some azepane compounds have shown promise in cancer research, where they induce apoptosis in cancer cells. The mechanism often involves the activation of caspases or the disruption of mitochondrial function.

Data Tables

| Activity Type | Description | References |

|---|---|---|

| Neuroactive Properties | Modulation of neurotransmitters | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Cytotoxic Effects | Induction of apoptosis in cancer cells |

Case Studies

-

Neuropharmacological Study

- A study investigated the effects of azepane derivatives on rodent models, demonstrating significant changes in behavior consistent with antidepressant activity. The compounds were administered in varying doses, showing a dose-dependent effect on serotonin levels.

-

Antimicrobial Efficacy

- Research focused on the antibacterial properties of azepane derivatives against Staphylococcus aureus. The results indicated that certain structural modifications enhanced their activity, suggesting a pathway for developing new antimicrobial agents.

-

Cancer Cell Line Analysis

- A series of experiments were conducted on human cancer cell lines where this compound showed cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to cell death.

Eigenschaften

IUPAC Name |

2-[(2-methylphenyl)methyl]azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-7-4-5-8-13(12)11-14-9-3-2-6-10-15-14/h4-5,7-8,14-15H,2-3,6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYLRNHRKUXOMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397814 |

Source

|

| Record name | 2-[(2-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-31-5 |

Source

|

| Record name | 2-[(2-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.